

VX-166: A Technical Guide to a Pan-Caspase Inhibitor

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Compound of Interest

Compound Name: VX-166

Cat. No.: B612065

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **VX-166**, a potent, broad-spectrum caspase inhibitor. The information presented herein is collated from preclinical studies to serve as a comprehensive resource for professionals in the fields of pharmacology, cell biology, and drug development.

Core Function and Mechanism of Action

VX-166 functions as a pan-caspase inhibitor, meaning it broadly blocks the activity of caspases, a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death) and are involved in inflammation.^{[1][2]} By inhibiting these enzymes, **VX-166** can prevent the downstream events of the apoptotic cascade, thereby protecting cells from various death stimuli.^[2] This mechanism of action has been primarily investigated for its therapeutic potential in conditions characterized by excessive apoptosis and inflammation, such as sepsis.^[2]

The primary mechanism of **VX-166** is the inhibition of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. It also inhibits the release of pro-inflammatory cytokines, such as IL-1 β and IL-18, which are processed and activated by inflammatory caspases.^[2]

Quantitative Data Summary

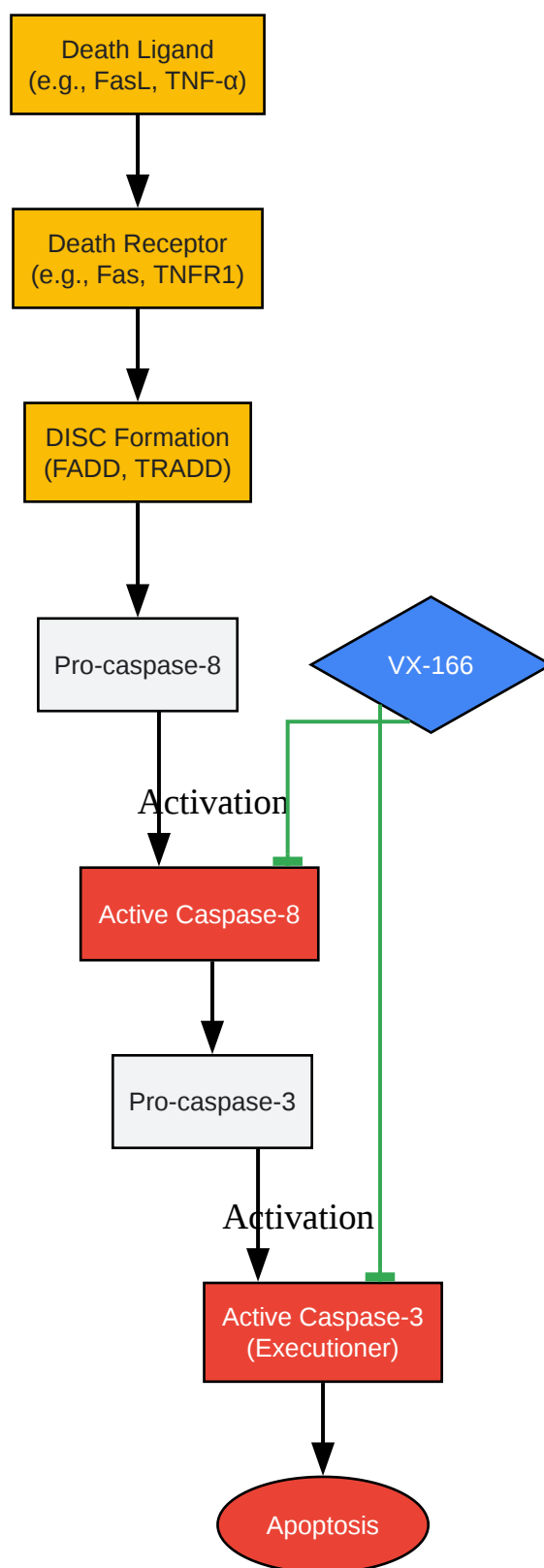
While specific enzymatic IC50 values for **VX-166** against individual caspases are not publicly available, its potent anti-apoptotic and anti-inflammatory effects have been quantified in cellular assays.

Assay Type	Cell Type/Stimulus	Endpoint Measured	IC50 Value (nM)	Reference
Anti-Apoptotic Activity				
Jurkat T-cells	Fas-induced	Apoptosis Inhibition	Potent	[2]
Jurkat T-cells	TNFR-induced	Apoptosis Inhibition	Potent	[2]
Jurkat T-cells	Staurosporine-induced	Apoptosis Inhibition	Potent	[2]
Human Aortic Endothelial Cells	Not specified	Endothelial Cell Death Inhibition	310	[2]
Anti-Inflammatory Activity				
Human PBMCs	Endotoxin-stimulated	IL-1 β Release Inhibition	< 500	[2]
Human PBMCs	Endotoxin-stimulated	IL-18 Release Inhibition	< 500	[2]

Note: Pharmacokinetic parameters for **VX-166**, such as half-life, bioavailability, and clearance, are not publicly available at this time.

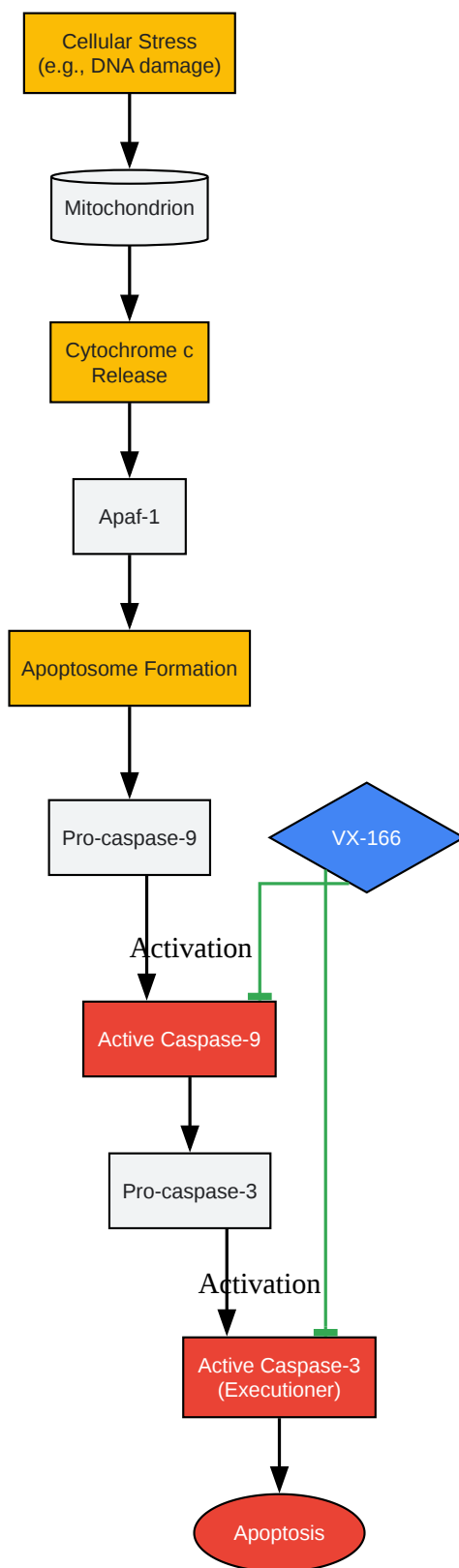
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by **VX-166**.



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Extrinsic Apoptosis Pathway Inhibition by **VX-166**



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Intrinsic Apoptosis Pathway Inhibition by **VX-166**

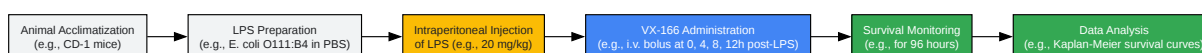
Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to characterize the efficacy of **VX-166**.

Murine LPS-Induced Endotoxic Shock Model

This model is used to evaluate the efficacy of a compound in a systemic inflammatory response syndrome (SIRS) that mimics certain aspects of sepsis.

Experimental Workflow:



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LPS-Induced Endotoxic Shock Experimental Workflow

Detailed Methodology:

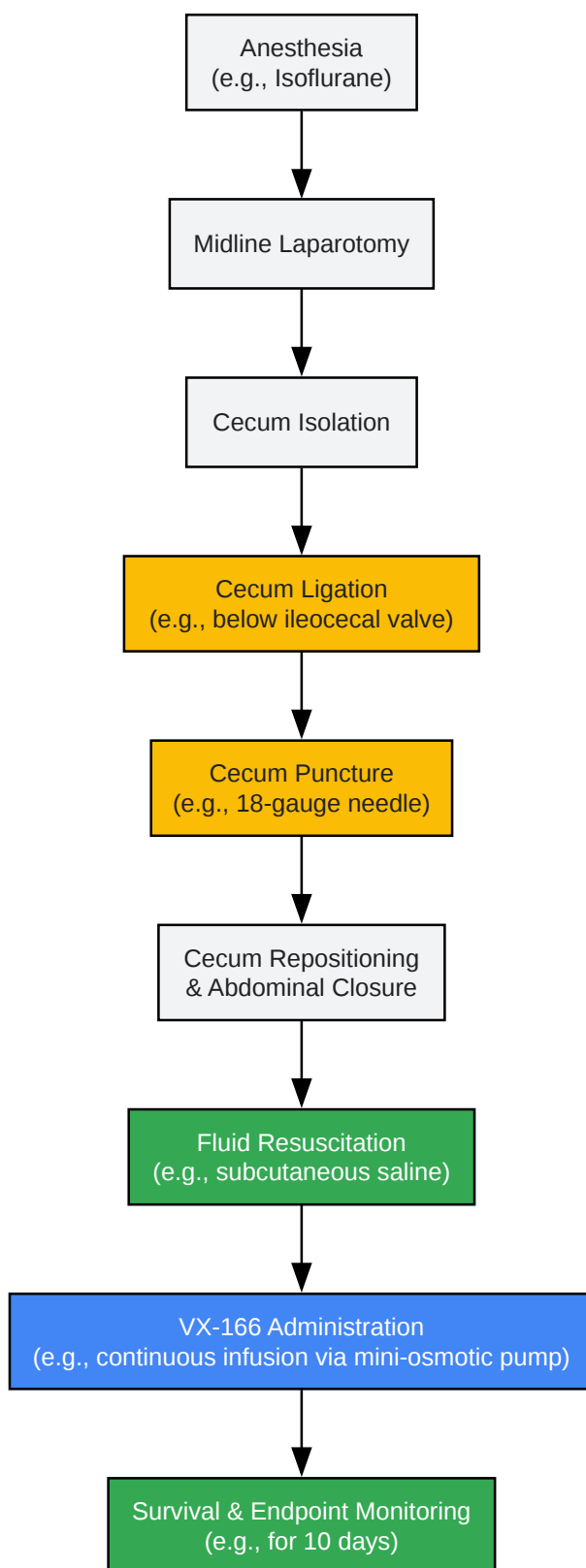
- **Animals:** Male CD-1 mice are typically used. Animals are acclimatized for a minimum of 7 days before the experiment.
- **LPS Preparation:** Lipopolysaccharide (LPS) from *Escherichia coli* (serotype O111:B4) is reconstituted in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.
- **Induction of Endotoxemia:** A lethal dose of LPS (e.g., 20 mg/kg) is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- **VX-166 Administration:** **VX-166** is administered at specified time points post-LPS challenge. A common regimen is repeated intravenous bolus injections (e.g., at 0, 4, 8, and 12 hours post-LPS).
- **Monitoring:** Animals are monitored for survival over a defined period (e.g., 96 hours). Clinical signs of distress are also recorded.

- **Data Analysis:** Survival data is typically analyzed using Kaplan-Meier survival curves and log-rank tests to determine statistical significance between treatment and vehicle control groups.

Rat Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered a gold standard for preclinical sepsis research as it mimics the polymicrobial infection and subsequent systemic inflammation seen in human sepsis resulting from a perforated bowel.

Experimental Workflow:



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
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